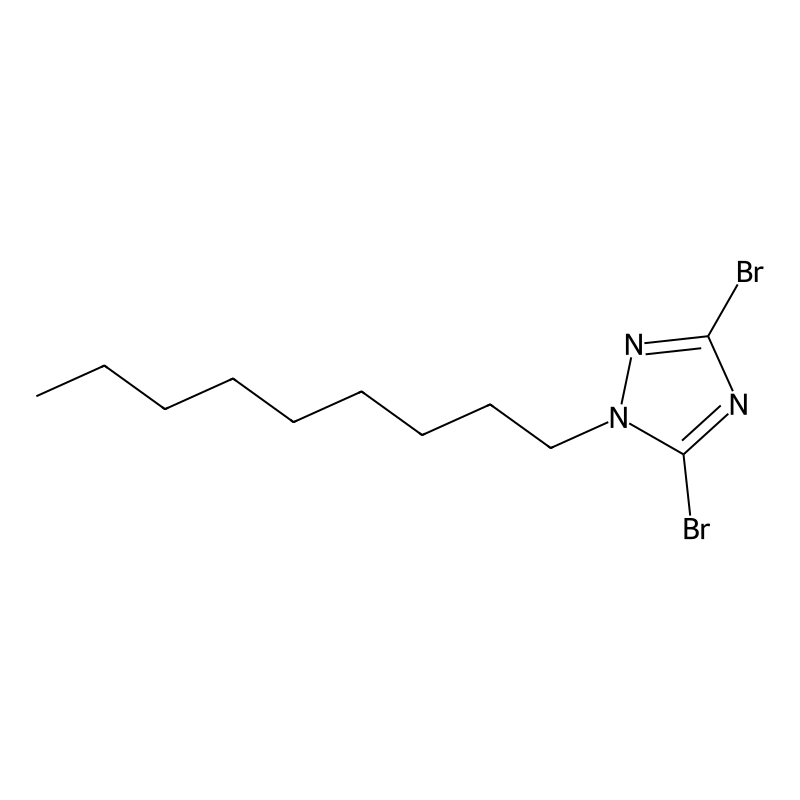

3,5-Dibromo-1-nonyl-1H-1,2,4-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Dibromo-1-nonyl-1H-1,2,4-triazole is a synthetic organic compound characterized by the presence of two bromine atoms at the 3 and 5 positions of the triazole ring and a nonyl group at the 1 position. Its molecular formula is , with a molecular weight of approximately 305.09 g/mol. The compound appears as a white to light yellow solid and is known for its diverse applications in agricultural chemistry, particularly as a fungicide and herbicide due to its ability to inhibit fungal growth and other plant pathogens .

- Skin and eye irritant: Bromine can irritate exposed skin and eyes.

- Respiratory irritant: Inhalation of dust or vapor might irritate the respiratory system.

- Environmental impact: Bromine can be harmful to aquatic life if released into the environment.

The chemical behavior of 3,5-dibromo-1-nonyl-1H-1,2,4-triazole includes various reactions typical of triazole derivatives. Notably, it can undergo nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles. For instance, reactions with alkyl or aryl amines can yield substituted triazoles. Additionally, the compound can participate in coupling reactions with various electrophiles, leading to the formation of more complex structures .

3,5-Dibromo-1-nonyl-1H-1,2,4-triazole exhibits significant biological activity, particularly as an antifungal agent. Its mechanism of action involves the disruption of fungal cell membrane integrity and inhibition of spore germination. Studies have shown that it is effective against various fungal pathogens that affect crops, making it a valuable compound in agricultural settings . Furthermore, its derivatives have been studied for potential antimicrobial properties against bacteria and viruses.

The synthesis of 3,5-dibromo-1-nonyl-1H-1,2,4-triazole typically involves the bromination of 1-nonyl-1H-1,2,4-triazole. This reaction can be carried out using bromine in an inert solvent under controlled temperature conditions to ensure selective bromination at the desired positions on the triazole ring. Alternative methods may include using N-bromosuccinimide (NBS) as a brominating agent in combination with radical initiators.

The primary applications of 3,5-dibromo-1-nonyl-1H-1,2,4-triazole lie in agriculture as a fungicide and herbicide. It is used to protect crops from fungal infections and improve yield by controlling plant pathogens. Additionally, its derivatives are being explored for pharmaceutical applications due to their potential antimicrobial properties . The compound also serves as an intermediate in organic synthesis for producing other bioactive compounds.

Research into the interactions of 3,5-dibromo-1-nonyl-1H-1,2,4-triazole has revealed its ability to form complexes with various biomolecules. In vitro studies have demonstrated that it can interact with enzymes involved in metabolic pathways within fungi and bacteria. These interactions often lead to inhibition of enzymatic activity, thereby contributing to its antifungal efficacy . Further studies are needed to explore its interactions at the molecular level with specific targets.

Several compounds share structural similarities with 3,5-dibromo-1-nonyl-1H-1,2,4-triazole. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-1H-1,2,4-triazole | Single bromine substitution | Antifungal |

| 4-Amino-3-bromo-1H-1,2,4-triazole | Amino group at position 4 | Antifungal |

| 5-Methyl-3-bromo-1H-1,2,4-triazole | Methyl group at position 5 | Antifungal |

| 3-Chloro-5-bromo-1H-1,2,4-triazole | Chlorine substitution instead of nonyl group | Antifungal |

Uniqueness: The presence of the nonyl group in 3,5-dibromo-1-nonyl-1H-1,2,4-triazole enhances its lipophilicity compared to other similar compounds. This characteristic may contribute to improved membrane penetration and bioactivity against target organisms.